

# Introduction: The Strategic Value of a Trifunctional Building Block

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## Compound of Interest

Compound Name: 3-Bromo-2-nitrobenzoic acid

Cat. No.: B046716

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In the landscape of modern organic synthesis, the efficiency and novelty of a synthetic route are often dictated by the strategic choice of starting materials. **3-Bromo-2-nitrobenzoic acid** (CAS No: 116529-61-4) has emerged as a particularly valuable scaffold due to its unique trifunctional nature.<sup>[1][2]</sup> The molecule incorporates a carboxylic acid, a bromine atom, and a nitro group on a benzene ring, each offering a distinct and orthogonal reactive handle. This configuration allows for a modular and versatile approach to the synthesis of complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science.<sup>[1][3]</sup>

This guide provides a comprehensive overview of the key applications of **3-bromo-2-nitrobenzoic acid**, moving beyond a simple catalog of reactions to explain the causality behind experimental choices. We will explore its core reactivity and delve into detailed protocols for the synthesis of high-value compounds, including medicinally relevant quinazolinones and phenazines.

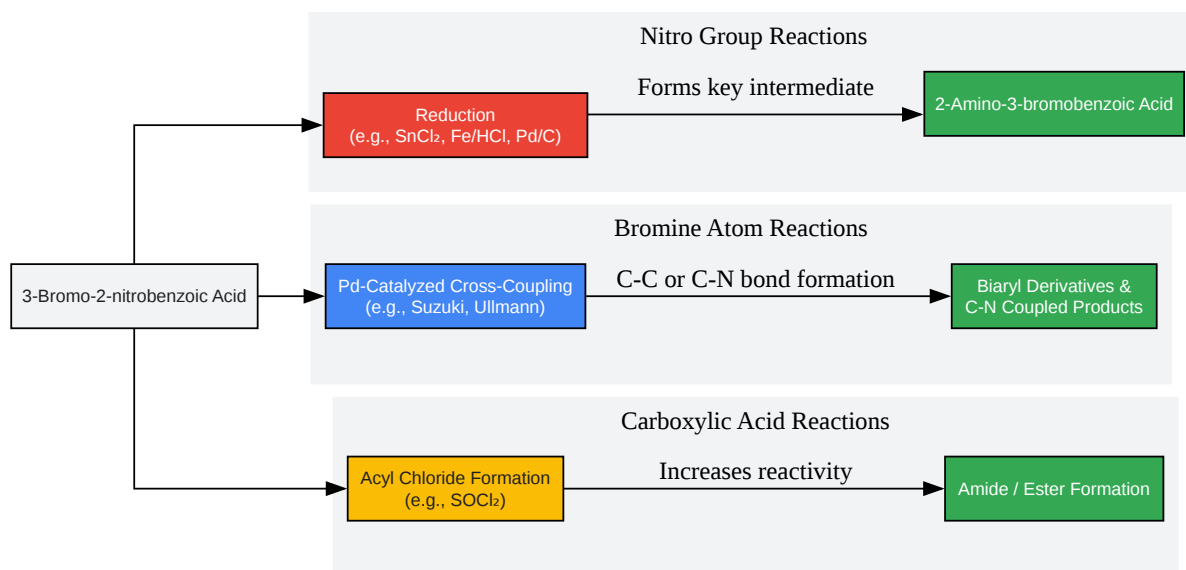
## Physicochemical Properties of 3-Bromo-2-nitrobenzoic Acid

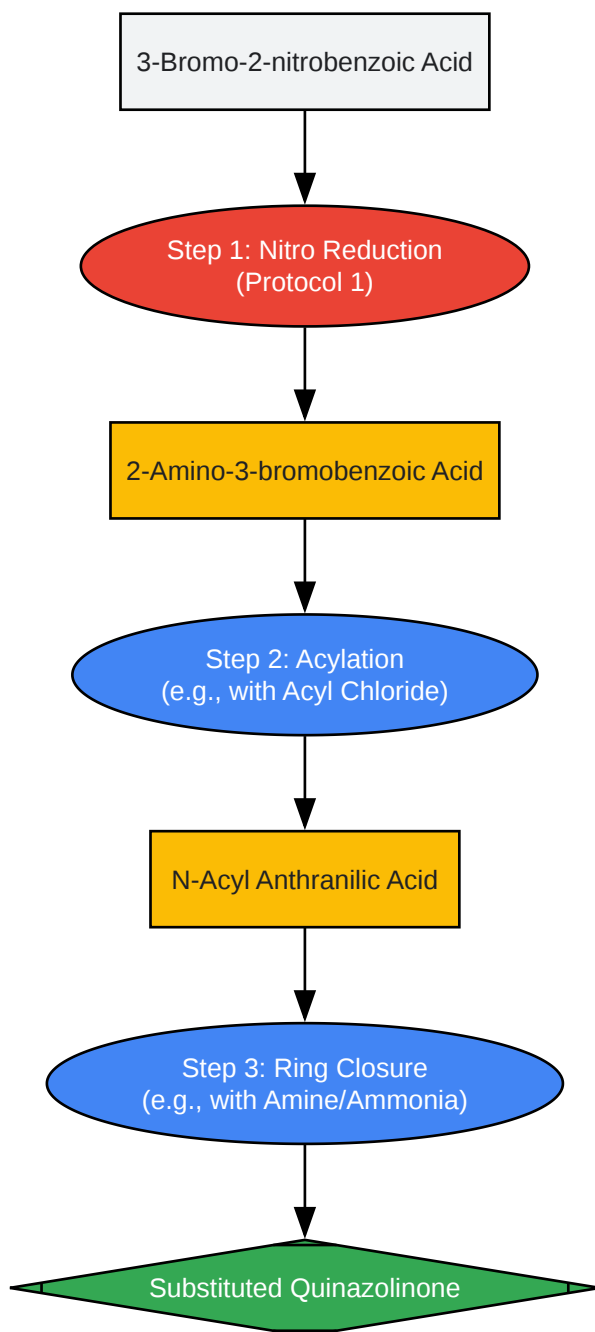
Property	Value	Reference
CAS Number	116529-61-4	[2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO <sub>4</sub>	[2]
Molecular Weight	246.01 g/mol	[2]
Appearance	White to pale yellow crystalline powder	[3]
Melting Point	174-178 °C	

## Core Reactivity: A Triumvirate of Functional Groups

The synthetic utility of **3-bromo-2-nitrobenzoic acid** stems from the ability to selectively address its three primary functional groups. The interplay between the electron-withdrawing nitro and carboxylic acid groups and the sterically influential ortho-bromo substituent governs the molecule's reactivity profile.[4]

- The Nitro Group: Primarily serves as a masked amino group. Its reduction is a pivotal step, unlocking pathways to a vast array of nitrogen-containing heterocycles. This transformation is typically achieved with high chemoselectivity.[1]
- The Bromine Atom: Acts as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][4]
- The Carboxylic Acid Group: Provides a straightforward site for derivatization into esters, amides, and other acid derivatives, often by first converting it to a more reactive acyl chloride.[1]





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